Differentiation as a ROS1 Kinase Inhibitor Intermediate: Regioselective Scaffold Access
Methyl 3-methoxy-5-methylbenzoate serves as the key ester intermediate in the synthesis of a series of pyrazol-4-ylpyrimidine derivatives targeting ROS1 kinase, a validated oncogenic driver in non-small cell lung cancer [1]. In this five-step synthetic route, the compound provides the essential 3-methoxy-5-methylphenyl scaffold that ultimately yields derivative 7c, which achieved an IC50 of 24 nM against ROS1 kinase with approximately 170-fold selectivity over the closely related ALK kinase (49% amino acid sequence homology) [1]. The specific 3-methoxy, 5-methyl substitution pattern on the benzoate core is not arbitrary: this regioisomeric configuration positions the electron-donating methoxy and methyl groups to enable regioselective subsequent functionalization (including pyrazole ring formation and further elaboration) that would produce different constitutional isomers if alternative substitution patterns were employed [2]. The synthetic utility of this specific intermediate is further validated by its application in a parallel medicinal chemistry program targeting FLT3 kinase, where the same ester served as the starting material for constructing 35 pyrazole derivatives, with lead compound 10f achieving an IC50 of 1.74 μM against FLT3 kinase [3].
| Evidence Dimension | Synthetic intermediate utility: downstream inhibitor potency |
|---|---|
| Target Compound Data | Serves as key intermediate for compound 7c (IC50 = 24 nM against ROS1; 170-fold selectivity over ALK) |
| Comparator Or Baseline | KIST301072 (lead compound, IC50 = 199 nM against ROS1); alternative regioisomers not evaluated due to divergent synthetic outcomes |
| Quantified Difference | Derivative 7c is 8.3-fold more potent than KIST301072 (24 nM vs 199 nM); 170-fold selective over ALK |
| Conditions | ROS1 kinase inhibition assay; HotSpot assay with [33P]ATP; human HCC78 cells; FLT3 kinase panel screening (54 kinases) |
Why This Matters
Procurement of this specific intermediate enables access to a validated medicinal chemistry scaffold that has produced potent, selective ROS1 inhibitors with nanomolar potency—a synthetic outcome not achievable with differently substituted benzoate analogs due to regiospecific structure-activity relationships.
- [1] Abdelazem, A. Z., Al-Sanea, M. M., Park, B. S., Park, H. M., Yoo, K. H., Sim, T., Park, J. B., Lee, S.-H., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 195–208. View Source
- [2] Al-Sanea, M. M. (2016). Design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives using methyl 3-methoxy-5-methylbenzoate as the key intermediate product. Abstract: Anticancer activity tested on 60 cancer cell lines at 10 μM. View Source
- [3] Design and synthesis of new potent anticancer pyrazoles with high FLT3 kinase inhibitory selectivity. (2010). Bioorganic & Medicinal Chemistry, 18(8), 2815–2827. Key ester: methyl 3-methoxy-5-methylbenzoate (4); lead compound 10f IC50 = 1.74 μM against FLT3 kinase. View Source
